molecular formula C24H28N2O3 B5196161 ethyl 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate

ethyl 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate

Cat. No.: B5196161
M. Wt: 392.5 g/mol
InChI Key: UIBSKCRLVBFJFT-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-tert-butylbenzoic acid and indole-3-acetic acid.

    Formation of Amide Bond: The 4-tert-butylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This acid chloride is then reacted with indole-3-acetic acid in the presence of a base such as triethylamine to form the amide bond.

    Esterification: The resulting amide is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for halogenation.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

Ethyl 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

Ethyl 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate is unique due to the presence of the 4-tert-butylbenzoyl group, which may enhance its biological activity and specificity compared to other indole derivatives.

Properties

IUPAC Name

ethyl 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-5-29-23(28)21(14-17-15-25-20-9-7-6-8-19(17)20)26-22(27)16-10-12-18(13-11-16)24(2,3)4/h6-13,15,21,25H,5,14H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBSKCRLVBFJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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